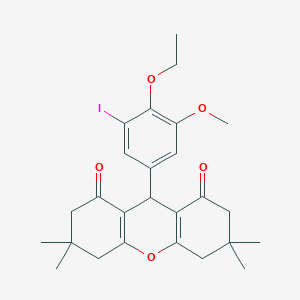
9-(4-ethoxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-ethoxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a useful research compound. Its molecular formula is C26H31IO5 and its molecular weight is 550.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 9-(4-ethoxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a xanthene derivative known for its diverse biological activities. This article explores its biological activity based on various studies and research findings.
- Molecular Formula : C26H31IO5
- Molar Mass : 550.42581 g/mol
- CAS Number : 328243-58-9
Antioxidant Activity
Research indicates that xanthene derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively. A study highlighted the potential of similar xanthene derivatives in reducing oxidative stress markers in vitro and in vivo models .
Anticancer Activity
Several studies have reported the anticancer properties of xanthene derivatives. The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it was found to inhibit cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. In vitro tests have shown that it possesses activity against a range of bacterial strains. For instance, it was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
The mechanisms through which the compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound has been noted to inhibit trypanothione reductase (TryR), an enzyme critical for maintaining redox balance in certain pathogens .
- Induction of Apoptosis : In cancer cells, the compound triggers apoptosis via the intrinsic pathway by releasing cytochrome c from mitochondria and activating caspases .
- Antioxidant Mechanisms : It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, thereby reducing oxidative damage .
Case Study 1: Cytotoxicity in Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
This data suggests a significant anticancer potential of the compound at higher concentrations.
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial activity against Staphylococcus aureus and Escherichia coli:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These results indicate promising antimicrobial properties that warrant further investigation.
Propiedades
IUPAC Name |
9-(4-ethoxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31IO5/c1-7-31-24-15(27)8-14(9-18(24)30-6)21-22-16(28)10-25(2,3)12-19(22)32-20-13-26(4,5)11-17(29)23(20)21/h8-9,21H,7,10-13H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOQKJZWMDCJGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31IO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














